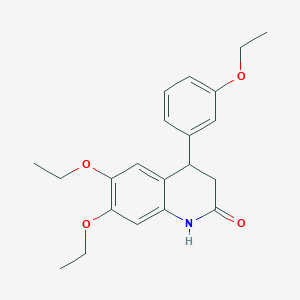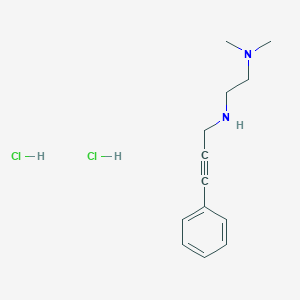
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, commonly known as DEEQ, is a synthetic compound that belongs to the class of quinolinone derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of DEEQ is not fully understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. DEEQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DEEQ has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
DEEQ has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, thereby exhibiting anti-inflammatory activity. DEEQ has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, DEEQ has been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEEQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, DEEQ has been reported to exhibit high potency and selectivity towards its biological targets. However, DEEQ also has some limitations. It has poor solubility in water, which can limit its use in aqueous environments. Furthermore, DEEQ can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
DEEQ has several potential future directions for scientific research. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DEEQ can be used as a building block in the synthesis of novel quinolinone derivatives for drug discovery. Furthermore, DEEQ can be modified to improve its solubility and reduce its cytotoxicity, thereby increasing its potential for use in various applications.
Conclusion
DEEQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. DEEQ has several advantages for lab experiments, including ease of synthesis and high potency. However, it also has some limitations, such as poor solubility and cytotoxicity at high concentrations. DEEQ has several potential future directions for scientific research, including its use as a drug candidate for neurodegenerative diseases and as a building block for drug discovery.
Aplicaciones Científicas De Investigación
DEEQ has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. DEEQ has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, DEEQ has been used as a building block in the synthesis of novel quinolinone derivatives for drug discovery.
Propiedades
IUPAC Name |
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-24-15-9-7-8-14(10-15)16-12-21(23)22-18-13-20(26-6-3)19(25-5-2)11-17(16)18/h7-11,13,16H,4-6,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMMHMPQZAMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3-ethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4748261.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4748263.png)

![2-{1-benzyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4748276.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4748281.png)
![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4748284.png)
![5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4748294.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4748309.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4748311.png)
![methyl 4-{[(3,4-difluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4748315.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4748330.png)
![4-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4748337.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748358.png)